molecular formula C12H14FNO2 B13213813 Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13213813
M. Wt: 223.24 g/mol
InChI Key: RBIUPQWPYZRICO-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate is a chemical building block within the indole scaffold, recognized for its significant potential in medicinal chemistry research. The indole core is a privileged structure in drug discovery, present in numerous compounds with a broad spectrum of biological activities . Specifically, substituted indole derivatives have been identified as promising hits through phenotypic screening for their activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, a neglected tropical disease . Early-stage research into this chemical series demonstrated that small, aliphatic substituents on the indole ring, such as a methyl group, are favorable for achieving potent antitrypanosomal activity against the intracellular amastigote forms of the parasite . This makes such compounds valuable tools for investigating new therapeutic strategies for this condition. Furthermore, the indole scaffold is widely explored in other antiviral research areas, including the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase inhibitors, highlighting its versatility in infectious disease research . Researchers utilize this fluorinated and alkylated dihydroindole derivative as a key synthetic intermediate to explore structure-activity relationships (SAR) and to optimize properties like metabolic stability and solubility in the pursuit of novel bioactive molecules .

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C12H14FNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-5,10,14H,3,6H2,1-2H3

InChI Key

RBIUPQWPYZRICO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC(=C2N1)C)F

Origin of Product

United States

Preparation Methods

Classical Indole Synthesis Approaches

  • Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of phenylhydrazines with ketones or aldehydes to form indoles. It is widely used for the preparation of substituted indoles and indolines, including 2-carboxylate derivatives. For example, condensation of 4-fluoro-7-methylphenylhydrazine with suitable ketoesters under acidic reflux conditions can yield ethyl 4-fluoro-7-methylindole-2-carboxylates, which can be subsequently reduced to the dihydro form.

  • Hemetsberger–Knittel Indole Synthesis: This method involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes to form azidocinnamates, followed by thermolysis and electrophilic cyclization to afford indole-2-carboxylates. This approach allows access to regioselectively substituted indole-2-carboxylates, including fluorinated analogs, by varying the benzaldehyde precursor.

Modern Synthetic Routes

  • Alkylation of 4-Fluoro-7-methylindole: Starting from 4-fluoro-7-methylindole, alkylation with ethyl chloroacetate in the presence of a strong base such as sodium hydride or potassium carbonate under inert atmosphere leads to the formation of this compound via nucleophilic substitution at the 2-position.

  • Reductive Cyclization and Hydrogenation: Reduction of 4-fluoro-7-methylindole-2-carboxylic acid derivatives or esters under catalytic hydrogenation conditions (e.g., Pd/C) can furnish the 2,3-dihydroindole ester selectively, preserving the fluorine substituent.

  • Palladium-Catalyzed Cyclizations: Larock indole synthesis and related Pd-catalyzed methods allow the construction of substituted indoles from 2-iodoanilines and internal alkynes, which can be adapted to introduce fluorine and ester substituents regioselectively.

Detailed Synthetic Procedure Example

A representative synthetic route to this compound is as follows:

Step Reagents & Conditions Description Yield/Notes
1 4-Fluoro-7-methylindole + ethyl chloroacetate, NaH or K2CO3, inert atmosphere, anhydrous solvent Alkylation at 2-position forming ethyl ester substituent Moderate to good yield; inert atmosphere prevents oxidation
2 Catalytic hydrogenation (e.g., Pd/C, H2, room temperature) Reduction of indole to 2,3-dihydroindole ester Selective reduction preserving fluorine substituent
3 Purification by flash chromatography Isolation of pure this compound High purity product

This route leverages the nucleophilicity of the indole nitrogen and the electrophilicity of ethyl chloroacetate to form the ester linkage, followed by selective reduction to the dihydro form.

Analytical Data and Research Findings

  • Molecular Formula: C12H12FNO2
  • Molecular Weight: Approximately 221.23 g/mol (calculated from molecular formula)
  • Spectroscopic Data:

    • ^1H NMR typically shows signals corresponding to the ethyl ester group (triplet and quartet), methyl group at position 7, and characteristic indoline protons.
    • ^19F NMR confirms the presence of the fluorine atom at the 4-position.
    • Mass spectrometry shows molecular ion peak consistent with the molecular weight.
  • Reaction Optimization: Studies indicate that the stoichiometry of reagents, reaction temperature, and solvent choice critically affect regioselectivity and yield in the synthesis of fluorinated indole esters. For example, Hemetsberger–Knittel synthesis conditions were optimized to maximize yield of 7-substituted indole-2-carboxylates.

  • Biological Activity: Derivatives of this compound have been explored for anti-inflammatory, antimicrobial, and anticancer activities, although detailed pharmacological data specific to this compound remain limited.

Comparative Table of Key Preparation Methods

Method Starting Materials Key Conditions Advantages Limitations
Fischer Indole Synthesis 4-Fluoro-7-methylphenylhydrazine + ketoester Acidic reflux (e.g., HOAc, HCl) Well-established, good for diverse substitutions Requires harsh acidic conditions; possible regioisomer formation
Hemetsberger–Knittel Synthesis Methyl 2-azidoacetate + substituted benzaldehyde Knoevenagel condensation + thermolysis High regioselectivity; mild conditions Multi-step; requires azide handling precautions
Alkylation of Indole 4-Fluoro-7-methylindole + ethyl chloroacetate + base Anhydrous, inert atmosphere Direct, straightforward; good yields Requires strong base; sensitive to oxidation
Catalytic Hydrogenation Indole-2-carboxylate derivatives Pd/C, H2, mild temperature Selective reduction to dihydroindole Over-reduction possible; catalyst poisoning risk

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines .

Scientific Research Applications

Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis with similar indole derivatives (Table 1):

Compound Name Substituents/Modifications Key Properties Reference
Ethyl 5-fluoroindole-2-carboxylate F at position 5; fully aromatic indole - MP : 249–250°C
- Synthesis Yield : 37.5% (carboxamide derivative)
- Application : Precursor for N-substituted carboxamides .
Ethyl 5-fluoro-3-hydroxyindole-2-carboxylate F at 5; -OH at 3 - Molecular Weight : 223.2
- LogP : 2.19
- Polarity : Increased due to -OH, affecting solubility .
Ethyl 5-methoxyindole-2-carboxylate -OCH3 at 5 - MP : 199–201°C
- Electronic Effects : Methoxy group donates electrons, enhancing aromatic ring reactivity .
Target Compound F at 4; -CH3 at 7; 2,3-dihydro core - Conformation : Partial saturation introduces puckering (see Section 2.3).
- Lipophilicity : Higher than hydroxy/methoxy analogues.
N/A

Physicochemical and Electronic Properties

  • 5-Fluoro (): Para to nitrogen, offering distinct electronic effects on the indole π-system .
  • Methyl vs. Hydroxy/Methoxy Groups :
    • 7-Methyl (target): Enhances hydrophobicity (LogP >2.19), favoring membrane permeability.
    • 3-Hydroxy (): Introduces hydrogen-bonding sites, beneficial for target engagement but reduces LogP .

Crystallographic and Conformational Analysis

  • The 2,3-dihydro core in the target compound introduces ring puckering , analogous to cyclopentane systems. Cremer-Pople parameters could quantify puckering amplitude and phase .
  • Fully aromatic analogues (e.g., ) exhibit planar indole rings, favoring π-π stacking in crystal lattices .

Biological Activity

Ethyl 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2089711-92-0) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its antibacterial, antifungal, and other relevant biological activities.

Molecular Formula: C₁₂H₁₄FNO₂
Molecular Weight: 223.24 g/mol
Structure: The compound features a dihydroindole framework with a fluorine substituent at the 4-position and an ethyl ester at the 2-carboxylate position.

Antibacterial Activity

Research has indicated that compounds with indole structures often exhibit significant antibacterial properties. This compound's potential as an antibacterial agent can be inferred from studies on similar compounds.

Minimum Inhibitory Concentration (MIC) Studies

In studies involving related indole derivatives, compounds have shown MIC values below 100 µg/mL against various Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget BacteriaMIC (µg/mL)
Indole Derivative AStaphylococcus aureus<50
Indole Derivative BEscherichia coli<125
Ethyl 4-fluoro...Potentially similar to aboveTBD

While specific data for this compound is limited, its structural similarity to known antibacterial agents suggests it may possess comparable activity.

Antifungal Activity

The antifungal properties of indole derivatives are also noteworthy. Compounds within this class have been reported to inhibit pathogenic fungi effectively.

Case Studies in Antifungal Activity

A study examining various alkaloids demonstrated that certain indole-based compounds exhibited antifungal activity with MIC values ranging from 0.03 to 0.05 M against common fungal pathogens:

CompoundTarget FungiMIC (M)
Indole Derivative CCandida albicans0.04
Indole Derivative DAspergillus niger0.05
Ethyl 4-fluoro...Potentially effectiveTBD

The mechanism by which this compound may exert its biological effects could involve interference with bacterial cell wall synthesis or disruption of fungal membrane integrity. Similar compounds have been shown to affect metabolic pathways crucial for microbial survival.

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